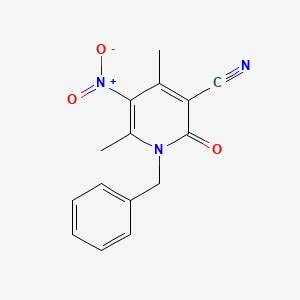

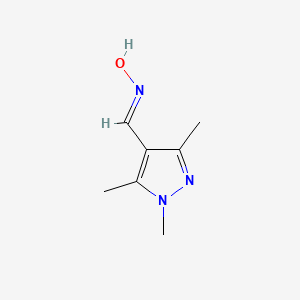

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

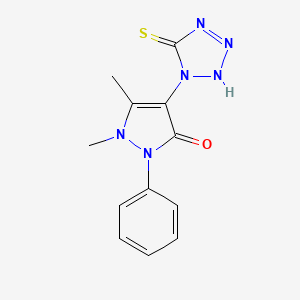

The compound of interest, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, is a derivative of the pyrazole class of compounds, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse chemical properties and have been studied extensively in various chemical contexts .

Synthesis Analysis

The synthesis of pyrazole derivatives can involve the reaction of 1,3,5-trialkyl-1H-pyrazole-4-carbaldehydes with different reagents. For instance, 1,3,5-trialkyl-1H-pyrazole-4-carbaldehydes have been reacted with 2,2'-oxydiethanethiol in the presence of chloro(trimethyl)silane as a dehydrating agent at room temperature to yield corresponding hydrochlorides, which can then be converted into free bases . This method demonstrates the versatility of pyrazole derivatives in undergoing nucleophilic addition reactions to form new compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using X-ray diffraction analysis. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a related compound, was elucidated using this technique . Although not directly related to the compound , this study indicates that X-ray crystallography is a valuable tool for determining the structure of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, 1-alkyl-1H-pyrazole-4-carbaldehyde oximes can react with acetic anhydride to yield corresponding nitriles, which is typical for anti isomers of aldoximes . This reaction is indicative of the reactivity of the oxime group in pyrazole derivatives and their potential to form other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the emission spectrum and photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde vary in solvents of different polarities, indicating solvatochromic behavior . This suggests that the electronic properties of pyrazole derivatives can be sensitive to the solvent environment, which is an important consideration in their chemical analysis and applications.

Applications De Recherche Scientifique

Sonogashira-Type Cross-Coupling Reactions

- Application in Organic Synthesis : The use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes demonstrates the precursor's utility in synthesizing complex pyrazole derivatives. These reactions have led to the creation of 1-phenylpyrazolo[4,3-c]pyridines and their oxides, showcasing the chemical's role in forming heterocyclic compounds with potential for further chemical transformations (Vilkauskaitė, Šačkus, & Holzer, 2011).

Synthesis and Structural Analysis

- Chemical Transformation and Configuration Analysis : Research involving 1-alkyl-1H-pyrazole-4-carbaldehyde oximes focused on their reaction with acetic anhydride to produce nitriles, a transformation typical for anti isomers of aldoximes. X-ray analysis helped to unambiguously determine the anti configuration of these compounds, providing a basis for understanding their structural properties (Attaryan et al., 2012).

Novel Heterocyclic Compounds

- Creation of Oxaselenolanes : The reaction of pyrazole carbaldehydes with 2-selanyl-1-ethanol under specific conditions has led to the synthesis of 2-(pyrazol-4-yl)-1,3-oxaselenolanes, highlighting the capability of these chemicals to form novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Papernaya et al., 2015).

Antimicrobial Activity

- Biological Applications : Some derivatives of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been synthesized and evaluated for their antimicrobial activity, demonstrating significant effects against various bacterial and fungal strains. This suggests the potential for developing new antimicrobial agents based on these chemical frameworks (Ramadan, Sharshira, El Sokkary, & Morsy, 2018).

Antioxidant and Anti-inflammatory Activity

- Potential Therapeutic Applications : The synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and their evaluation for antioxidant and anti-inflammatory activities highlight another area of application. Some of these compounds showed significant activity, suggesting their potential use in developing therapies for conditions associated with oxidative stress and inflammation (Sudha, Subbaiah, & Mahalakshmi, 2021).

Propriétés

IUPAC Name |

(NE)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-7(4-8-11)6(2)10(3)9-5/h4,11H,1-3H3/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXOWWYYKPERBT-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,6H-thieno[3,4-c]isoxazol-3-amine](/img/structure/B1336931.png)

![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)